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Compound of Interest

Compound Name: CS-003 Free base

Cat. No.: B12086429 Get Quote

Technical Support Center: CS-003 Free Base
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with CS-003
Free Base.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CS-003 Free Base?

CS-003 Free Base is a triple tachykinin receptor antagonist with high affinity for human

neurokinin (NK) receptors NK1, NK2, and NK3.[1] It is being investigated for its therapeutic

potential in respiratory diseases associated with neurokinins.[1]

Q2: What are the known binding affinities of CS-003 Free Base for its primary targets?

CS-003 Free Base exhibits nanomolar binding affinities for the human NK1, NK2, and NK3

receptors. The inhibitory constant (Ki) values are summarized in the table below.

Q3: Has CS-003 Free Base been investigated in clinical trials?

Yes, a single oral dose of 200 mg of CS-003 was shown to significantly protect against

neurokinin A-induced bronchoconstriction in mild asthmatics at 1 and 8 hours post-dose in a

double-blind, crossover, placebo-controlled trial.[2]

Q4: Are there any known or potential off-target effects of CS-003 Free Base?
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A significant finding from preclinical studies is the induction of testicular toxicity in male dogs

following daily administration of CS-003.[3] This effect is characterized by a decrease in sperm

number and motility, reduced prostate weight, and an increase in sperm abnormalities, along

with histopathological changes in the testis, epididymis, and prostate.[3]

Q5: What is the proposed mechanism for the observed testicular toxicity?

The testicular toxicity is thought to be caused by the inhibition of neurokinin B/neurokinin 3

receptor signaling, likely at the hypothalamic level.[3] A single administration of CS-003 was

found to suppress plasma testosterone and luteinizing hormone (LH) levels in both intact and

castrated male dogs.[3] The suppressed LH release could be restored by a GnRH agonist,

suggesting that the pituitary's sensitivity to GnRH is not impaired by CS-003.[3] A similar

toxicity profile was observed with a selective neurokinin 3 receptor antagonist, SB223412.[3]

Troubleshooting Guides
Issue 1: Unexpected hormonal changes or reproductive toxicity in male animal models.

Question: We are observing decreased testosterone and LH levels, along with testicular

changes, in our male animal models treated with CS-003. Is this a known effect?

Answer: Yes, this is a documented effect. Daily administration of CS-003 has been shown to

cause testicular toxicity in male dogs, which is linked to the suppression of plasma

testosterone and LH levels.[3] This is believed to be an on-target effect of NK3 receptor

antagonism at the hypothalamic level, impacting the hypothalamic-pituitary-gonadal (HPG)

axis.[3]

Issue 2: Difficulty dissolving CS-003 Free Base for in vitro or in vivo studies.

Question: We are having trouble dissolving CS-003 Free Base for our experiments. What

are the recommended solvents?

Answer: For specific solubility information, it is always best to consult the Certificate of

Analysis provided by the supplier. However, for general guidance, information on the

chemical and physical properties of CS-003 Free Base can be found in public databases

such as PubChem.[4] For in vivo studies in asthmatic patients, a 200 mg dose was

administered as a solution in distilled water.[2]
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Issue 3: Variability in in vivo efficacy.

Question: We are observing inconsistent results in our in vivo experiments investigating the

effects of CS-003 on bronchoconstriction. What could be the cause?

Answer: In vivo efficacy can be influenced by several factors. Ensure consistent dosing and

administration routes. For instance, intravenous injection of CS-003 has been shown to

inhibit substance P-induced tracheal vascular hyperpermeability and neurokinin-induced

bronchoconstriction in a dose-dependent manner.[1] Oral administration has also been

shown to be effective.[3] Factors such as the animal model, the specific inflammatory

stimulus used, and the timing of drug administration relative to the stimulus can all impact

the observed efficacy.

Data Presentation
Table 1: Binding Affinities and Functional Activity of CS-003 Free Base
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Target Parameter Value Species Reference

NK1 Receptor Ki 2.3 nM Human [1]

NK2 Receptor Ki 0.54 nM Human [1]

NK3 Receptor Ki 0.74 nM Human [1]

NK1-mediated

response

(inositol

phosphate

formation)

pA2 8.7 µM - [1]

NK2-mediated

response

(inositol

phosphate

formation)

pA2 9.4 µM - [1]

NK3-mediated

response

(inositol

phosphate

formation)

pA2 9.5 µM - [1]

Substance P-

induced tracheal

vascular

hyperpermeabilit

y

ID50 0.13 mg/kg (i.v.) - [1]

Neurokinin A-

induced

bronchoconstricti

on

ID50 0.040 mg/kg (i.v.) - [1]

Neurokinin B-

induced

bronchoconstricti

on

ID50 0.063 mg/kg (i.v.) - [1]
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Experimental Protocols
1. Inositol Phosphate Formation Assay

This protocol is a general guideline for measuring the effect of CS-003 on neurokinin-induced

inositol phosphate formation in cultured cells expressing NK receptors.

Cell Culture and Labeling:

Culture cells expressing the human NK1, NK2, or NK3 receptor in appropriate medium.

Seed cells in multi-well plates.

Label the cells by incubating with myo-[³H]-inositol in inositol-free medium for 24-48 hours

to allow for incorporation into cellular phosphoinositides.

Compound Treatment and Stimulation:

Wash the cells to remove unincorporated myo-[³H]-inositol.

Pre-incubate the cells with various concentrations of CS-003 Free Base (e.g., 0.01-10 µM)

or vehicle control for a specified period (e.g., 30 minutes).[1]

Stimulate the cells with the respective neurokinin agonist (e.g., Substance P for NK1,

Neurokinin A for NK2, Neurokinin B for NK3) at a concentration that elicits a submaximal

response (e.g., EC80).

Extraction and Quantification of Inositol Phosphates:

Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.

Separate the total inositol phosphates from free myo-[³H]-inositol using anion-exchange

chromatography (e.g., Dowex columns).

Elute the inositol phosphates and quantify the radioactivity using liquid scintillation

counting.

Data Analysis:
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Calculate the inhibition of agonist-induced inositol phosphate formation at each

concentration of CS-003.

Determine the pA2 value by performing a Schild analysis to quantify the antagonist's

potency.

2. Substance P-Induced Tracheal Vascular Hyperpermeability Assay

This protocol is a general method for assessing the in vivo efficacy of CS-003 in a model of

airway inflammation.

Animal Preparation:

Use appropriate animal models (e.g., rats or guinea pigs).

Anesthetize the animals according to approved institutional protocols.

Drug and Tracer Administration:

Administer CS-003 Free Base (e.g., 0.01-3.0 mg/kg) or vehicle control via the desired

route (e.g., intravenous injection).[1]

After a specified pre-treatment time (e.g., 5 minutes), inject a vascular permeability tracer,

such as Evans blue dye, intravenously.[1]

Induction of Vascular Permeability:

Administer Substance P intravenously to induce tracheal vascular hyperpermeability.

Tissue Collection and Dye Extraction:

After a set time, perfuse the systemic circulation with saline to remove intravascular tracer.

Dissect the trachea and record its wet weight.

Extract the Evans blue dye from the tissue by incubating it in a solvent such as formamide.

Quantification and Analysis:
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Measure the absorbance of the extracted dye using a spectrophotometer.

Calculate the amount of extravasated dye per unit of tissue weight.

Determine the dose-dependent inhibition of Substance P-induced vascular

hyperpermeability by CS-003 and calculate the ID50 value.[1]
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Caption: Proposed pathway for CS-003-induced testicular toxicity.
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Caption: Experimental workflow for assessing off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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